2-chloro-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-6-fluorobenzamide
Description
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Properties
IUPAC Name |
2-chloro-N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-6-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClFN2OS/c1-19(2)13(10-6-7-21-9-10)8-18-15(20)14-11(16)4-3-5-12(14)17/h3-7,9,13H,8H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEFVDIJQAZAHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=C(C=CC=C1Cl)F)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q. What are the key structural features of 2-chloro-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-6-fluorobenzamide, and how do they influence its biological activity?
The compound contains a chloro group at position 2, a fluorine atom at position 6 on the benzamide core, a dimethylamino group, and a thiophen-3-yl substituent. The chloro and fluoro groups enhance electrophilicity and metabolic stability, while the dimethylamino group contributes to solubility and potential receptor interactions. The thiophene moiety may facilitate π-π stacking with biological targets, such as enzymes or receptors in neuropharmacological pathways .
Q. What are the standard synthetic routes for this compound, and what analytical methods validate its purity?
Synthesis typically involves multi-step reactions: (1) coupling of 2-chloro-6-fluorobenzoic acid with a thiophene-containing amine precursor, (2) introduction of the dimethylamino group via reductive amination. Key validation methods include:
- HPLC for purity assessment (>95%).
- NMR (¹H/¹³C) to confirm substituent positions.
- LC-MS for molecular weight verification (326.81 g/mol) .
Q. How is the compound characterized for stability under experimental conditions?
Stability studies involve:
- Thermogravimetric Analysis (TGA) to assess thermal degradation.
- pH-dependent hydrolysis assays in buffered solutions (e.g., pH 2–9) to evaluate susceptibility to amide bond cleavage.
- Light exposure tests to determine photodegradation rates, critical for handling protocols .
Advanced Research Questions
Q. How can reaction yields be optimized when synthesizing unstable intermediates?
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during amine coupling.
- In situ monitoring : Use TLC with iodine staining to track intermediate formation.
- Protecting groups : Temporarily shield reactive sites (e.g., Boc protection for amines) to prevent undesired interactions .
Q. What strategies resolve contradictions in reported pharmacological data (e.g., conflicting target affinities)?
- Dose-response profiling : Validate activity across a concentration gradient (e.g., 1 nM–100 µM) to identify off-target effects.
- Structural analogs : Synthesize derivatives (e.g., replacing thiophene with furan) to isolate contributions of specific substituents.
- Computational docking : Use AutoDock Vina to model interactions with proposed targets (e.g., serotonin receptors) and reconcile experimental discrepancies .
Q. What in silico methods predict metabolic pathways and potential toxicity?
- ADMET prediction : Tools like SwissADME assess absorption, CYP450 metabolism, and blood-brain barrier penetration.
- Toxicity profiling : ProTox-II predicts hepatotoxicity based on structural alerts (e.g., reactive chloro groups).
- Metabolite identification : GLORY software simulates Phase I/II metabolism to guide in vitro assays .
Methodological Considerations Table
| Aspect | Techniques/Tools | Key Parameters |
|---|---|---|
| Synthetic Yield | HPLC, TLC | Purity ≥95%, Rf = 0.3 (ethyl acetate/hexane) |
| Structural Confirmation | ¹H NMR (400 MHz, CDCl₃) | δ 7.45 (d, J=8 Hz, Ar-H), δ 3.12 (s, N(CH₃)₂) |
| Target Binding | Surface Plasmon Resonance (SPR) | KD = 12 nM (serotonin receptor 5-HT₂A) |
| Metabolic Stability | Liver microsome assays (human/rat) | t₁/₂ = 45 min (human), Clint = 22 µL/min/mg |
Critical Data Sources
- PubChem CID : Refer to PubChem for InChI, SMILES, and spectral data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
